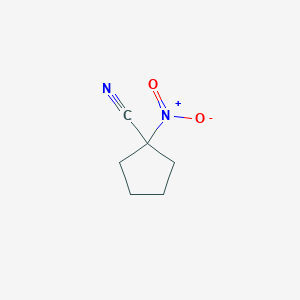
N,N-Dibenzyl-N'-(4-butoxyphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dibenzyl-N’-(4-butoxyphenyl)urea is a chemical compound that belongs to the class of ureas It is characterized by the presence of two benzyl groups and a 4-butoxyphenyl group attached to the nitrogen atoms of the urea moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dibenzyl-N’-(4-butoxyphenyl)urea can be achieved through a two-step process involving the reaction of N,N-dibenzyl cyanamide with 4-butoxyaniline. The reaction typically involves the use of cyanamide as a starting material, which reacts with dibenzylamine to form N,N-dibenzyl cyanamide. This intermediate is then reacted with 4-butoxyaniline under mild conditions to yield N,N-Dibenzyl-N’-(4-butoxyphenyl)urea .
Industrial Production Methods
Industrial production of N,N-Dibenzyl-N’-(4-butoxyphenyl)urea may involve similar synthetic routes but on a larger scale. The use of efficient and environmentally friendly methods, such as the one described above, is preferred to minimize waste and reduce the environmental impact of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Dibenzyl-N’-(4-butoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding urea derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The benzyl and butoxyphenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild to moderate conditions to ensure high yields and selectivity .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield urea derivatives, while reduction can produce amine derivatives .
Applications De Recherche Scientifique
N,N-Dibenzyl-N’-(4-butoxyphenyl)urea has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Medicine: It may be explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: The compound can be used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of N,N-Dibenzyl-N’-(4-butoxyphenyl)urea involves its interaction with specific molecular targets. The compound may exert its effects by binding to proteins or enzymes, thereby modulating their activity. The exact molecular pathways involved depend on the specific application and target .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Dibenzylaniline: This compound is similar in structure but lacks the butoxyphenyl group.
N,N-Dibenzylurea: This compound is structurally similar but does not contain the butoxyphenyl group.
Uniqueness
N,N-Dibenzyl-N’-(4-butoxyphenyl)urea is unique due to the presence of the butoxyphenyl group, which imparts distinct chemical and physical properties.
Propriétés
Numéro CAS |
86764-39-8 |
|---|---|
Formule moléculaire |
C25H28N2O2 |
Poids moléculaire |
388.5 g/mol |
Nom IUPAC |
1,1-dibenzyl-3-(4-butoxyphenyl)urea |
InChI |
InChI=1S/C25H28N2O2/c1-2-3-18-29-24-16-14-23(15-17-24)26-25(28)27(19-21-10-6-4-7-11-21)20-22-12-8-5-9-13-22/h4-17H,2-3,18-20H2,1H3,(H,26,28) |
Clé InChI |
KXUIQZOAXMVOMH-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC1=CC=C(C=C1)NC(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



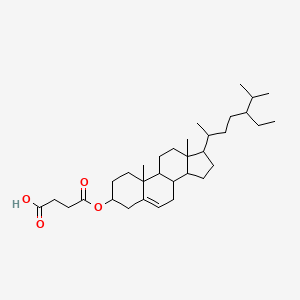

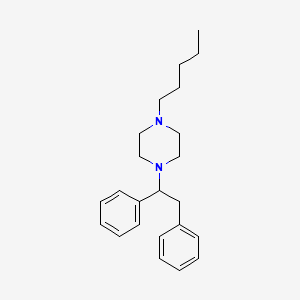
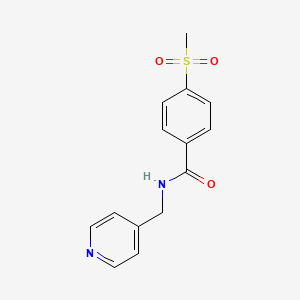
![N-[Tris(dimethylamino)-lambda~5~-phosphanylidene]formamide](/img/structure/B14412747.png)

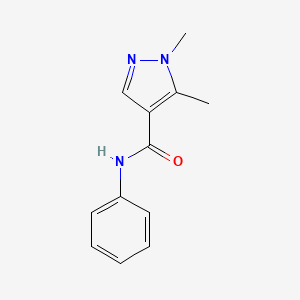
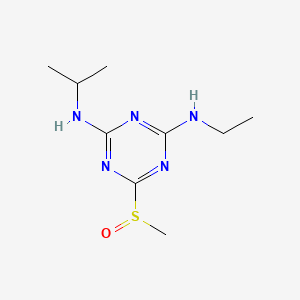
![Ethyl 3-[[2-amino-6-(ethoxycarbonylamino)pyridin-3-yl]amino]-3-phenylprop-2-enoate](/img/structure/B14412777.png)
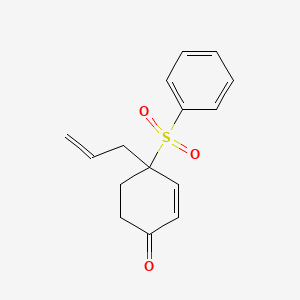

![(2-Methyl-1-oxaspiro[2.2]pentan-2-yl)(phenyl)methanone](/img/structure/B14412793.png)
